Ethyl 3-cyano-2-oxoheptanoate Ethyl 3-cyano-2-oxoheptanoate
Brand Name: Vulcanchem
CAS No.: 61203-00-7
VCID: VC19526398
InChI: InChI=1S/C10H15NO3/c1-3-5-6-8(7-11)9(12)10(13)14-4-2/h8H,3-6H2,1-2H3
SMILES:
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol

Ethyl 3-cyano-2-oxoheptanoate

CAS No.: 61203-00-7

Cat. No.: VC19526398

Molecular Formula: C10H15NO3

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-cyano-2-oxoheptanoate - 61203-00-7

Specification

CAS No. 61203-00-7
Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
IUPAC Name ethyl 3-cyano-2-oxoheptanoate
Standard InChI InChI=1S/C10H15NO3/c1-3-5-6-8(7-11)9(12)10(13)14-4-2/h8H,3-6H2,1-2H3
Standard InChI Key HQAZJRCDEWUPJX-UHFFFAOYSA-N
Canonical SMILES CCCCC(C#N)C(=O)C(=O)OCC

Introduction

Structural and Physicochemical Properties

The molecular structure of ethyl 3-cyano-2-oxoheptanoate (C₁₀H₁₅NO₃) features a heptanoate ester backbone with a ketone at the second carbon and a nitrile group at the third position. This arrangement confers distinct electronic and steric properties:

PropertyValue/Description
Molecular FormulaC₁₀H₁₅NO₃
Molecular Weight197.23 g/mol (calculated)
Density~1.1–1.3 g/cm³ (estimated)
Boiling Point~240–260°C (extrapolated)
SolubilityModerate in polar organic solvents

The ketone and cyano groups create electron-deficient regions, enhancing reactivity toward nucleophilic attack. The ester moiety contributes to stability and influences solubility profiles .

Synthetic Pathways and Optimization

Nucleophilic Substitution Strategies

A plausible route to ethyl 3-cyano-2-oxoheptanoate involves the condensation of ethyl acetoacetate with a cyano-containing electrophile. For example, reacting ethyl 2-chloroheptanoate with potassium cyanide under controlled conditions could yield the target compound via nucleophilic displacement:

CH3(CO)OEt+ClC5H10COOEt+KCNNC-C3H6(CO)OEt+KCl\text{CH}_3(\text{CO})\text{OEt} + \text{ClC}_5\text{H}_{10}\text{COOEt} + \text{KCN} \rightarrow \text{NC-C}_3\text{H}_6(\text{CO})\text{OEt} + \text{KCl}

Key Variables:

  • Temperature: 60–80°C for optimal kinetics.

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance cyanide nucleophilicity.

Cyanidation of Keto Esters

Alternative methods may involve the cyanidation of preformed keto esters. For instance, treating ethyl 2-oxoheptanoate with trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids like zinc iodide could introduce the cyano group :

EtOOC-C6H12CO+TMSCNZnI2EtOOC-C6H12C(O)CN+TMSOH\text{EtOOC-C}_6\text{H}_{12}-\text{CO} + \text{TMSCN} \xrightarrow{\text{ZnI}_2} \text{EtOOC-C}_6\text{H}_{12}-\text{C(O)CN} + \text{TMSOH}

Yield Considerations:

  • Substrate purity and moisture control are critical to prevent hydrolysis .

Reactivity and Functional Transformations

Hydrolysis and Decarboxylation

The ester and ketone groups undergo hydrolysis under acidic or basic conditions. For example, alkaline hydrolysis yields 3-cyano-2-oxoheptanoic acid, which may decarboxylate to form cyano-substituted ketones :

EtOOC-C5H10C(O)CNNaOHHOOC-C5H10C(O)CNΔCH3(CO)C4H9CN+CO2\text{EtOOC-C}_5\text{H}_{10}-\text{C(O)CN} \xrightarrow{\text{NaOH}} \text{HOOC-C}_5\text{H}_{10}-\text{C(O)CN} \xrightarrow{\Delta} \text{CH}_3(\text{CO})\text{C}_4\text{H}_9\text{CN} + \text{CO}_2

Applications:

  • Decarboxylated derivatives serve as intermediates in pharmaceutical synthesis (e.g., anticonvulsants).

Cyclization Reactions

The compound’s dual functionality enables cyclization to form nitrogen-containing heterocycles. Reacting with hydroxylamine under microwave irradiation produces pyridine derivatives:

EtOOC-C5H10C(O)CN+NH2OHPyridine-3-carbonitrile+EtOH+H2O\text{EtOOC-C}_5\text{H}_{10}-\text{C(O)CN} + \text{NH}_2\text{OH} \rightarrow \text{Pyridine-3-carbonitrile} + \text{EtOH} + \text{H}_2\text{O}

Conditions:

  • 150°C, 20 minutes, 85% yield.

Biological and Industrial Applications

Enzyme Inhibition Studies

Analogues of ethyl 3-cyano-2-oxoheptanoate demonstrate inhibitory activity against metalloproteinases, enzymes implicated in cancer metastasis. The cyano group coordinates with zinc ions in enzyme active sites, disrupting catalytic activity.

Case Study:

  • A derivative reduced tumor growth by 40% in murine models via MMP-9 inhibition.

Agrochemical Development

The compound’s reactivity supports its use in synthesizing herbicides. Structural modifications (e.g., halogenation) enhance bioactivity while reducing environmental persistence:

Herbicide TypeEfficacy (%)Environmental Impact
Traditional60High
Cyano-Keto Ester Derived85Low

Challenges and Future Directions

Synthetic Scalability

Industrial production requires optimizing cyanidation steps to minimize waste. Continuous-flow reactors show promise in improving yield and reducing reaction times.

Toxicity Profiling

Preliminary data suggest low acute toxicity (LD₅₀ > 2,000 mg/kg in rats), but chronic exposure risks necessitate further study .

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